molecular formula C16H12Cl2N2O2S2 B2625809 2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-89-7

2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2625809
CAS RN: 2034596-89-7
M. Wt: 399.3
InChI Key: OYOVHVOZDKFOPO-UHFFFAOYSA-N
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Description

The compound “2,6-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, a pyridine ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the sulfonamide group and the electron-donating effects of the pyridine and thiophene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Characterization

2,6-Dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide and its derivatives are synthesized for various applications in scientific research. For example, research into methylbenzenesulfonamide CCR5 antagonists has shown these compounds' potential as targeting preparations in preventing human HIV-1 infection. These compounds are characterized through methods like NMR, MS, and IR, indicating their candidacy for further drug development (Cheng De-ju, 2015).

Metal Coordination and Molecular Structures

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide, related to the core structure of the chemical , have been studied for their potential as ligands for metal coordination. The structural studies reveal significant insights into their molecular and supramolecular structures, offering a basis for further exploration in coordination chemistry (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Antimicrobial Activity

Compounds structurally related to this compound have been explored for their antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for therapeutic applications (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many sulfonamide-containing compounds are used as antibiotics, where they inhibit the growth of bacteria by interfering with the synthesis of folic acid .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The potential applications and future research directions would depend on the properties of this compound. For instance, if it exhibits antibacterial activity, it could be further studied for potential use as an antibiotic .

properties

IUPAC Name

2,6-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c17-13-4-1-5-14(18)16(13)24(21,22)20-9-11-3-2-7-19-15(11)12-6-8-23-10-12/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVHVOZDKFOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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